LNA-C(Bz)
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Overview
Description
Locked Nucleic Acid Cytidine Benzoyl (LNA-C(Bz)) is a modified nucleic acid where the ribose moiety is locked in a specific conformation by a methylene bridge connecting the 2’-oxygen and the 4’-carbon atoms. This modification enhances the stability and binding affinity of the nucleic acid, making it a valuable tool in various scientific and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
LNA-C(Bz) can be synthesized using standard phosphoramidite chemistry. The synthesis involves the following steps :
Coupling: The phosphoramidite of LNA-C(Bz) is coupled to the growing oligonucleotide chain using an automated DNA synthesizer. The coupling time is longer compared to standard DNA phosphoramidites due to steric hindrance.
Oxidation: After coupling, the phosphite triester is oxidized to a phosphate triester. This step requires a longer oxidation time compared to DNA phosphoramidites.
Deprotection: The oligonucleotide is deprotected using standard protocols, but methylamine should be avoided to prevent N4-methyl modification.
Industrial Production Methods
Industrial production of LNA-C(Bz) involves large-scale synthesis using automated DNA synthesizers. The phosphoramidites are dissolved in anhydrous acetonitrile, and the coupling and oxidation steps are optimized for efficiency. The final product is purified using methods such as reversed-phase chromatography .
Chemical Reactions Analysis
Types of Reactions
LNA-C(Bz) undergoes various chemical reactions, including:
Oxidation: The phosphite triester is oxidized to a phosphate triester during synthesis.
Substitution: The benzoyl group can be substituted with other functional groups to modify the properties of the nucleic acid.
Common Reagents and Conditions
Oxidation: Iodine in water or acetonitrile is commonly used for oxidation.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products of these reactions are modified oligonucleotides with enhanced stability and binding affinity .
Scientific Research Applications
LNA-C(Bz) has numerous applications in scientific research, including:
Chemistry: Used in the synthesis of highly stable oligonucleotides for various applications.
Biology: Employed in the study of gene expression and regulation due to its high binding affinity.
Medicine: Investigated for use in antisense therapies and other therapeutic applications.
Industry: Utilized in the development of diagnostic tools and molecular probes.
Mechanism of Action
LNA-C(Bz) exerts its effects by enhancing the stability and binding affinity of oligonucleotides. The methylene bridge locks the ribose in a specific conformation, increasing resistance to enzymatic degradation and improving hybridization with complementary nucleic acids . This makes LNA-C(Bz) highly effective in applications requiring high specificity and stability .
Comparison with Similar Compounds
Similar Compounds
- Locked Nucleic Acid Adenine Benzoyl (LNA-A(Bz))
- Locked Nucleic Acid Guanine Benzoyl (LNA-G(Bz))
- Locked Nucleic Acid Thymine Benzoyl (LNA-T(Bz))
Uniqueness
LNA-C(Bz) is unique due to its specific modification, which provides enhanced stability and binding affinity compared to other nucleic acids. This makes it particularly useful in applications requiring high specificity and stability .
Properties
Molecular Formula |
C10H13N3O5 |
---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
4-amino-1-[(1S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H13N3O5/c11-5-1-2-13(9(16)12-5)8-6-7(15)10(3-14,18-8)4-17-6/h1-2,6-8,14-15H,3-4H2,(H2,11,12,16)/t6?,7?,8?,10-/m0/s1 |
InChI Key |
FCMRQQIZHFHCNG-RKSFOETPSA-N |
Isomeric SMILES |
C1[C@]2(C(C(O1)C(O2)N3C=CC(=NC3=O)N)O)CO |
Canonical SMILES |
C1C2(C(C(O1)C(O2)N3C=CC(=NC3=O)N)O)CO |
Origin of Product |
United States |
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